molecular formula C15H13F2NOS B4244385 N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide

N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide

Cat. No.: B4244385
M. Wt: 293.3 g/mol
InChI Key: JUVXIERHYSRRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a difluorophenyl group and an ethylthio group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide typically involves the reaction of 3,5-difluoroaniline with 2-(ethylthio)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the ethylthio group can modulate the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-difluorophenyl)benzamide: Lacks the ethylthio group, which may affect its reactivity and binding properties.

    2-(ethylthio)benzamide: Lacks the difluorophenyl group, which may reduce its binding affinity to certain targets.

    N-(3,5-dichlorophenyl)-2-(ethylthio)benzamide: Similar structure but with chlorine atoms instead of fluorine, which can alter its chemical properties.

Uniqueness

N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide is unique due to the presence of both the difluorophenyl and ethylthio groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity, stability, and binding affinity, making it a valuable molecule in various research applications.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c1-2-20-14-6-4-3-5-13(14)15(19)18-12-8-10(16)7-11(17)9-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVXIERHYSRRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-difluorophenyl)-2-(ethylsulfanyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.